3-Ethoxy-4-fluorobenzonitrile
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Overview
Description
3-Ethoxy-4-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO It consists of a benzene ring substituted with an ethoxy group at the third position and a fluorine atom at the fourth position, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-fluorobenzonitrile typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and recycling of solvents and catalysts to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 3-Ethoxy-4-fluorobenzylamine.
Oxidation: 3-Ethoxy-4-fluorobenzoic acid.
Scientific Research Applications
3-Ethoxy-4-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It is used in the development of potential drug candidates due to its unique structural features.
Material Science: It can be used in the synthesis of functional materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-fluorobenzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex molecules. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors .
Comparison with Similar Compounds
- 4-Ethoxy-3-fluorobenzonitrile
- 3-Ethoxy-2-fluorobenzonitrile
- 3-Ethoxy-4-methoxybenzonitrile
Comparison: 3-Ethoxy-4-fluorobenzonitrile is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring, which can influence its reactivity and interactions in chemical reactions. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
IUPAC Name |
3-ethoxy-4-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKMPRFDERKMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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